N-(3-(3-环丙基-1,2,4-噁二唑-5-基)噻吩-2-基)-1-(甲磺基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用
合成和光谱分析
含有1,3,4-恶二唑核的化合物,其结构类似于N-(3-(3-环丙基-1,2,4-恶二唑-5-基)噻吩-2-基)-1-(甲基磺酰基)哌啶-4-甲酰胺,已被合成并分析其在各种生物活性中的潜力。合成涉及多个步骤,从异烟酰乙酸乙酯或类似化合物开始,导致形成具有对革兰氏阴性菌和革兰氏阳性菌的抗菌特性的1,3,4-恶二唑衍生物。光谱分析技术,如1H-NMR、IR和质谱被用来阐明这些合成化合物的结构(Khalid et al., 2016)。
抗癌剂评估
研究还集中在评估类似化合物的抗癌潜力。用2-溴丙酰溴化物处理的各种芳基胺导致丙酰胺衍生物的合成,显示出对选定的细胞系具有很强的抗癌活性。这些发现表明,带有1,3,4-恶二唑和哌啶部分的衍生物作为抗癌剂具有显着的潜力,一些化合物表现出较低的IC50值,表明它们具有抑制癌细胞生长的强能力(Rehman et al., 2018)。
阿尔茨海默病药物候选物
寻找阿尔茨海默病的新药候选物已经导致了N-取代的3-[(5-{1-[(4-氯苯基)磺酰基]-3-哌啶基}-1,3,4-恶二唑-2-基)硫代]丙酰胺的合成。这些化合物已被筛选出对乙酰胆碱酯酶(AChE)的酶抑制活性,乙酰胆碱酯酶是阿尔茨海默病治疗中的一个关键靶点。这些研究旨在通过各种生物活性筛选,包括溶血活性,来评估这些化合物作为新药候选物的有效性,以确保安全性和有效性(Rehman et al., 2018)。
抗菌潜力
另一个研究重点是含氮杂环的1,3,4-恶二唑核的N-取代乙酰胺衍生物的抗菌潜力。这些化合物已被评估其抗菌活性,显示出中等的抑制作用,特别是对革兰氏阴性菌株。该系列中最具活性的化合物对各种细菌菌株表现出显着的生长抑制作用,表明它们作为抗菌剂的潜力(Iqbal et al., 2017)。
安全和危害
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
未来方向
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
属性
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-26(22,23)20-7-4-11(5-8-20)14(21)18-16-12(6-9-25-16)15-17-13(19-24-15)10-2-3-10/h6,9-11H,2-5,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYYORBOBAKIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。